molecular formula C12H20O2 B8373491 Ethyl spiro[2.6]nonane-1-carboxylate

Ethyl spiro[2.6]nonane-1-carboxylate

Cat. No.: B8373491
M. Wt: 196.29 g/mol
InChI Key: RVYPLSXPUYVFFM-UHFFFAOYSA-N
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Description

Ethyl spiro[2.6]nonane-1-carboxylate is a bicyclic organic compound featuring a spiro junction at the 1-position of a nonane backbone, with an ethyl ester functional group. The spiro[2.6]nonane system consists of two fused rings: a 2-membered and a 6-membered ring sharing a single spiro carbon atom. This unique architecture introduces steric constraints and electronic effects that influence its reactivity, stability, and applications in synthetic chemistry .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl spiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O2/c1-2-14-11(13)10-9-12(10)7-5-3-4-6-8-12/h10H,2-9H2,1H3

InChI Key

RVYPLSXPUYVFFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Features Reference
Ethyl spiro[2.6]nonane-1-carboxylate C₁₂H₁₈O₃ 210.27 (est.) Spiro[2.6] backbone, ethyl ester at position 1
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₂H₂₀O₃ 212.29 Oxygen atom in the spiro system, methyl substituent at position 6
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate C₁₁H₁₇NO₂ 197.28 Nitrogen atom in bicyclo[3.3.1] framework, ethyl ester at position 1
Spiro[2.6]nonane-1-carboxylic acid (aminomethyl derivative) C₁₂H₂₁NO₂ 211.30 Aminomethyl and methyl substituents on spiro[2.6] backbone

Key Observations :

  • Spiro vs. Bicyclo Systems: Spiro compounds (e.g., Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate) exhibit greater steric strain due to the shared spiro carbon, whereas bicyclo[3.3.1]nonane derivatives (e.g., azabicyclo compounds) have fused rings with distinct bridgehead atoms (e.g., nitrogen in 3-azabicyclo) .
  • Heteroatom Influence : Oxygen in oxaspiro systems enhances polarity and hydrogen-bonding capacity, while nitrogen in azabicyclo derivatives enables protonation and coordination chemistry .
This compound Analogs:
  • Spiro[2.6]nonane Derivatives: Synthesized via cyclization reactions, often involving ketones or aldehydes. For example, ethyl 4,9-dioxo-bicyclo[3.3.1]nonane-1-carboxylate (a related bicyclic compound) is prepared through hydroformylation and aldol condensation of cyclic ketones .
  • Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate: Likely synthesized via acid-catalyzed cyclization of precursors with unsaturated side chains, similar to methods for bicyclo[3.3.1]nonanes .
Azabicyclo[3.3.1]nonane Derivatives:
  • Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (8): Synthesized by reacting ethyl 2-oxocyclohexane-1-carboxylate with ethylamine and formaldehyde under reflux in ethanol, followed by acid quenching .
  • Methyl 3-ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (17): Prepared via trichloromethylsilane-mediated cyclization of methyl 2-oxocyclopentane-1-carboxylate and N,N-bis(ethoxymethyl)ethanamine .

Comparison :

  • Spiro compounds require precise control of ring-forming steps to avoid undesired bicyclic products.
  • Azabicyclo derivatives leverage Mannich-like reactions or amine-formaldehyde condensations for nitrogen incorporation .

Physicochemical Properties

Property This compound (Analog) Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Molecular Weight ~210.27 197.28 212.29
Polarity Moderate (ester group) High (amine and ester) Moderate (ester and ether)
Thermal Stability High (rigid spiro structure) Moderate (amine sensitivity) High (oxygen stabilizes ring)
Solubility Low in water, high in organic solvents Moderate in polar solvents Low in water

Notes:

  • The spiro[2.6] system’s rigidity enhances thermal stability compared to azabicyclo derivatives, which may degrade under acidic conditions due to protonation of the amine .
  • Oxygen in oxaspiro systems improves oxidative stability but reduces reactivity in nucleophilic substitutions .

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